1-Decene

Descripción

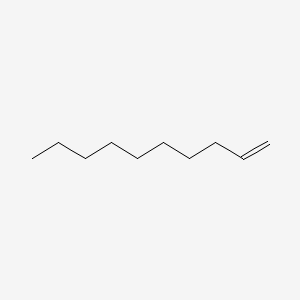

Structure

3D Structure

Propiedades

IUPAC Name |

dec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFLGGQVNFXPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17438-89-0, 54545-42-5, 25189-70-2, 14638-82-5 | |

| Record name | 1-Decene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17438-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decene, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54545-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(1-decene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decene, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14638-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8027329 | |

| Record name | 1-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a pleasant odor; [HSDB], COLOURLESS LIQUID. | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

339.1 °F at 760 mmHg (USCG, 1999), 170.56 °C @ 760 mm Hg, 172 °C | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

128 °F (USCG, 1999), 53 °C, LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP), 46 °C c.c. | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible in ethanol and ethyl ether, In water, 0.115 mg/l @ 25 °C, Solubility in water, g/100ml: (very poor) | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.741 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7408 @ 20 °C/4 °C, Relative density (water = 1): 0.74 | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.84 (Air= 1) | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.67 [mmHg], 1.67 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.23 | |

| Record name | 1-Decene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

872-05-9, 25189-70-2, 68037-01-4, 68855-58-3, 672-05-9 | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decene, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polydecene, hydrogenated [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C10-16 alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | dec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-DECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O4U4C718P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-87.3 °F (USCG, 1999), -66.3 °C, -66 °C | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

1-decene fundamental chemical properties

An In-Depth Technical Guide to the Fundamental Properties of 1-Decene

Abstract

1-Decene (dec-1-ene) is a linear alpha-olefin (LAO) of significant industrial and academic interest. As a key building block in chemical synthesis, its utility stems from the reactivity of its terminal double bond, which serves as a versatile functional handle for a multitude of chemical transformations. This guide provides a comprehensive overview of the fundamental physicochemical properties, chemical reactivity, and core applications of 1-decene. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for use in synthesis, process development, and materials science. We will explore its structural characteristics, key reaction pathways such as polymerization and functionalization, and provide field-proven insights into its handling and application.

Compound Identification and Nomenclature

Correctly identifying a chemical substance is the foundation of safe and reproducible science. 1-Decene is systematically known by its IUPAC name, dec-1-ene, and is registered under a unique CAS number for unambiguous database referencing.

Physicochemical Properties

The physical and chemical properties of 1-decene dictate its behavior in both reactive and non-reactive systems, influencing solvent choice, reaction conditions, and purification methods. It is a colorless, watery liquid with a characteristic mild, pleasant odor.[1][7] The following table summarizes its key quantitative properties, compiled from authoritative sources.

| Property | Value | Source(s) |

| Molecular Weight | 140.27 g/mol | [1][2] |

| Density | 0.741 g/mL at 20-25 °C | [1][5][7][9][10] |

| Boiling Point | 170.6 – 172 °C at 760 mmHg | [1][3][9][10] |

| Melting Point | -66.3 °C | [1][3][9][10] |

| Flash Point | 46 °C (115 °F) (Closed Cup) | [1][11] |

| Autoignition Temperature | 235 °C (455 °F) | [3][9][12] |

| Vapor Pressure | 1.6 mmHg at 23.8 °C | [13][14] |

| Vapor Density | 4.84 (Air = 1) | [1][4] |

| Refractive Index | 1.4215 at 20 °C | [1][5] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, and other organic solvents. | [1][4][6][7][15][16] |

| LogP (Octanol/Water) | 5.12 – 5.70 | [1][7] |

Chemical Structure and Core Reactivity

The synthetic versatility of 1-decene is almost entirely derived from the presence of a terminal carbon-carbon double bond (C=C). This region of high electron density makes the molecule susceptible to attack by electrophiles and a prime substrate for addition reactions. The linear eight-carbon alkyl chain (C₈H₁₇) imparts a nonpolar, lipophilic character to the molecule and its derivatives.

The primary modes of reactivity include:

-

Electrophilic Addition : The π-electrons of the double bond can attack electrophilic species, leading to the formation of a carbocation intermediate at the more substituted carbon (C2), consistent with Markovnikov's rule. This intermediate is then quenched by a nucleophile.

-

Free Radical Addition : In the presence of radical initiators, addition across the double bond can occur via an anti-Markovnikov mechanism.

-

Catalytic Reactions : Transition metal catalysts can coordinate to the double bond, enabling a wide range of transformations, including polymerization, hydroformylation, and metathesis.

1-Decene may react vigorously with strong oxidizing agents and can undergo exothermic addition polymerization in the presence of acid catalysts or other initiators.[1][7][12]

Caption: Core reaction pathways of 1-decene.

Key Industrial and Synthetic Reactions

Polymerization to Polyalphaolefins (PAOs)

One of the largest applications of 1-decene is in the production of polyalphaolefins (PAOs), which serve as high-performance synthetic lubricants.[15][17] The causality behind this application lies in the desirable properties of the resulting polymer. The polymerization, typically a cationic process initiated by a Lewis acid catalyst (e.g., BF₃), creates a branched, saturated hydrocarbon with excellent thermal stability, a low pour point, and a high viscosity index.

-

Mechanism : The reaction proceeds via carbocation intermediates. The terminal alkene is protonated or activated by the Lewis acid, forming a secondary carbocation. This cation then attacks the double bond of another 1-decene monomer, propagating the polymer chain.

-

Significance : PAOs are critical components in premium synthetic engine oils, gear oils, and hydraulic fluids due to their superior performance over a wide temperature range compared to conventional mineral oils.[18]

Hydroformylation (Oxo Process)

Hydroformylation is a cornerstone of industrial organic synthesis, converting alkenes into aldehydes. For 1-decene, this process yields undecanal, which is subsequently hydrogenated to produce undecyl alcohol.

-

Process : The reaction involves treating 1-decene with a mixture of carbon monoxide (CO) and hydrogen (H₂) in the presence of a transition metal catalyst, typically based on cobalt or rhodium.

CH₃(CH₂)₇CH=CH₂ + CO + H₂ --(catalyst)--> CH₃(CH₂)₉CHO

-

Causality and Application : The choice of catalyst and ligands is critical for controlling the regioselectivity, favoring the formation of the linear aldehyde (undecanal) over the branched isomer. These C11 alcohols are key intermediates for producing plasticizers and surfactants used in detergents.[7]

Epoxidation

The conversion of the alkene in 1-decene to an epoxide (an oxirane ring) is a common functional group transformation. This reaction creates a highly useful, strained three-membered ring that can be opened by a variety of nucleophiles.

-

Reagents : Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for this transformation in a laboratory setting.

-

Utility : The resulting 1,2-epoxydecane is a valuable intermediate. Nucleophilic ring-opening can lead to the synthesis of diols (with water), amino alcohols (with ammonia/amines), and other difunctionalized C10 compounds relevant to pharmaceuticals and specialty chemicals.[7]

Representative Experimental Protocol: Epoxidation of 1-Decene

This protocol describes a self-validating workflow for the synthesis of 1,2-epoxydecane. The causality for each step is explained to ensure methodological integrity.

Objective : To convert 1-decene to 1,2-epoxydecane with high conversion and selectivity.

Materials :

-

1-Decene (≥97% purity)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask and condenser

-

Separatory funnel

Methodology :

-

Reactant Preparation : In a 250 mL round-bottom flask, dissolve 1-decene (14.0 g, 0.1 mol) in 100 mL of anhydrous dichloromethane. Causality: DCM is a suitable non-reactive solvent that dissolves both the nonpolar alkene and the polar m-CPBA.

-

Reaction Initiation : Cool the solution to 0 °C in an ice bath. Add m-CPBA (approx. 24.8 g, ~0.11 mol, 1.1 equivalents) portion-wise over 15 minutes. Causality: Cooling controls the initial exotherm of the reaction. Adding the oxidant in portions prevents a dangerous temperature spike. A slight excess of m-CPBA ensures complete consumption of the limiting reactant, 1-decene.

-

Reaction Monitoring : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 9:1 Hexanes:Ethyl Acetate. Causality: TLC provides a rapid, qualitative assessment of the consumption of the starting material (nonpolar) and the formation of the product (more polar).

-

Work-up & Quenching : Upon completion, wash the reaction mixture twice with 50 mL of saturated NaHCO₃ solution. Causality: The bicarbonate base neutralizes the unreacted m-CPBA and the meta-chlorobenzoic acid byproduct, transferring them to the aqueous layer for removal.

-

Extraction & Drying : Wash the organic layer with 50 mL of brine. Causality: The brine wash removes residual water from the organic phase. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Causality: MgSO₄ is a neutral drying agent that removes trace water, preventing it from interfering in subsequent steps or analyses.

-

Validation & Characterization : The crude product can be purified by column chromatography or distillation. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Caption: Experimental workflow for the epoxidation of 1-decene.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with 1-decene.

-

Hazards : 1-Decene is a flammable liquid and vapor (H226).[17][19][20] It poses a significant aspiration hazard and may be fatal if swallowed and enters the airways (H304).[17][19][20] It is also known to cause skin irritation.[17] Furthermore, it is very toxic to aquatic life with long-lasting effects (H410).[16][20][21]

-

Handling : Work should be conducted in a well-ventilated area or a chemical fume hood.[4] Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is required.[4][11] Measures to prevent the buildup of electrostatic charge, such as grounding equipment, must be implemented.[11][21]

-

Storage : Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13][17] Containers should be kept tightly closed and may be stored under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[17]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13381, 1-Decene. Retrieved from [Link].

-

Silver Fern Chemical, Inc. (n.d.). 1-Decene (C10) Supplier | 872-05-9. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). 1-Decene. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

-

GazFinder (n.d.). 1-decene (C10H20). Retrieved from [Link].

-

Chemcasts (n.d.). Thermophysical Properties of 1-decene. Retrieved from [Link].

-

ChemSynthesis (2025). 1-decene. Retrieved from [Link].

-

NextSDS (n.d.). 1-Decene Safety Data Sheet. Retrieved from [Link].

-

Qatar Chemical (2024). 1-Decene Safety Data Sheet. Retrieved from [Link].

-

Cheméo (n.d.). Chemical Properties of 1-Decene (CAS 872-05-9). Retrieved from [Link].

-

Wikipedia (n.d.). Decene. Retrieved from [Link].

-

UPI (n.d.). Poly (1-Decene) Supplier | 68037-01-4. Retrieved from [Link].

-

Heze Sirloong Chemical Co.,Ltd (n.d.). China 1-decene Manufacturers, Suppliers, Factory. Retrieved from [Link].

-

International Labour Organization & World Health Organization (2021). ICSC 1477 - 1-DECENE. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). 1-Decene Structure. In NIST Chemistry WebBook. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). 1-Decene Thermochemistry Data. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

- 1. 1-Decene | C10H20 | CID 13381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Decene [webbook.nist.gov]

- 3. chem-casts.com [chem-casts.com]

- 4. Respiratory protection equipments C10H20 (1-decene), CAS number 872-05-9 [en.gazfinder.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. CAS 872-05-9: 1-Decene | CymitQuimica [cymitquimica.com]

- 7. 1-Decene CAS#: 872-05-9 [m.chemicalbook.com]

- 8. 1-Decene [webbook.nist.gov]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. Decene - Wikipedia [en.wikipedia.org]

- 11. ICSC 1477 - 1-DECENE [chemicalsafety.ilo.org]

- 12. 1-DECENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 872-05-9 CAS MSDS (1-Decene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. 1-Decene (C10) Supplier | 872-05-9 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 16. qchem.com.qa [qchem.com.qa]

- 17. hansonchemicals.com [hansonchemicals.com]

- 18. Poly (1-Decene) Supplier | 68037-01-4 | Your Reliable Distributor UPIglobal [upichem.com]

- 19. nextsds.com [nextsds.com]

- 20. cpchem.com [cpchem.com]

- 21. echemi.com [echemi.com]

Spectroscopic data of pure 1-decene (NMR, IR, GC-MS)

An In-depth Technical Guide to the Spectroscopic Analysis of Pure 1-Decene

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide to the spectroscopic characterization of pure 1-decene (CAS: 872-05-9), a pivotal alpha-olefin in chemical synthesis and polymer science.[1][2][3][4][5][6] For researchers, quality control analysts, and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This guide synthesizes field-proven methodologies with foundational principles for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) analysis, ensuring a self-validating system for compound identification.

The narrative is structured to not only present data but to explain the causality behind experimental choices, reflecting an approach grounded in expertise and scientific integrity.

The Analytical Workflow: A Multi-Technique Approach

The robust identification of a simple molecule like 1-decene relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and GC-MS confirms molecular weight and fragmentation patterns while assessing purity. The synergy of these methods provides a high degree of confidence in the sample's identity and quality.

Caption: A logical workflow for the comprehensive analysis of 1-decene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For 1-decene, ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR maps the unique carbon environments.

Expertise in Action: Experimental Protocol for NMR

The choice of solvent and sample concentration is critical for acquiring high-quality NMR data. A deuterated solvent is essential to avoid large, interfering solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[7]

Protocol: ¹H and ¹³C NMR Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice for 1-decene due to its excellent ability to dissolve nonpolar hydrocarbons and its relatively clean spectral window.

-

Sample Preparation:

-

In a clean, dry vial, add approximately 2-5 mg of pure 1-decene for ¹H NMR (or 15-20 mg for ¹³C NMR).[8][9]

-

Using a calibrated pipette, add ~0.6-0.7 mL of CDCl₃.[10][11] The volume is crucial; too little can cause issues with magnetic field shimming, leading to poor peak shape.[7][11]

-

Gently swirl the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Filtration and Transfer:

-

Finalization: Cap the NMR tube securely and wipe the exterior with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust before inserting it into the spectrometer.[8]

¹H NMR Data Interpretation

The ¹H NMR spectrum of 1-decene shows distinct signals corresponding to the vinylic (=CH, =CH₂), allylic (-CH₂-), aliphatic (-CH₂-), and terminal methyl (-CH₃) protons.

Sources

- 1. 1-Decene [webbook.nist.gov]

- 2. 1-Decene [webbook.nist.gov]

- 3. 1-Decene [webbook.nist.gov]

- 4. 1-Decene [webbook.nist.gov]

- 5. 1-Decene [webbook.nist.gov]

- 6. 1-Decene | C10H20 | CID 13381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 10. sites.bu.edu [sites.bu.edu]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

Introduction: The Chemical Personality of 1-Decene

An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of 1-Decene

1-Decene (C₁₀H₂₀) is a linear alpha-olefin (LAO), a class of unsaturated hydrocarbons characterized by a terminal carbon-carbon double bond. This structural feature is the focal point of its chemical reactivity. The π-bond is an area of high electron density, making 1-decene a potent nucleophile, ready to react with a wide array of electrophiles. Furthermore, the terminal and unhindered nature of this double bond renders it highly accessible to catalysts and reagents, facilitating a diverse range of chemical transformations. These characteristics underpin its industrial significance as a key intermediate in the production of polyalphaolefins (PAOs) for high-performance synthetic lubricants, as well as in the synthesis of plasticizers, detergents, and specialty chemicals.[1][2] This guide provides an in-depth exploration of the core reactions of 1-decene, focusing on the underlying mechanisms and experimental considerations that govern its reactivity.

Electrophilic Addition: The Fundamental Alkene Reaction

The most characteristic reaction of alkenes is the electrophilic addition, where the π-bond is broken to form two new sigma bonds. In this process, the alkene's π-electrons act as a nucleophile, attacking an electrophilic species.[3][4]

Mechanism: The Carbocation Pathway

The reaction typically proceeds via a two-step mechanism involving a carbocation intermediate.

-

Electrophilic Attack: The π-bond of 1-decene attacks an electrophile (E⁺), forming a new sigma bond and leaving the other carbon of the original double bond with a positive charge—a carbocation.[3][5]

-

Nucleophilic Capture: A nucleophile (Nu⁻) attacks the electron-deficient carbocation, forming the second sigma bond and yielding the final addition product.[5]

Regioselectivity (Markovnikov's Rule): When an unsymmetrical reagent like HBr is added to an unsymmetrical alkene like 1-decene, the electrophile (H⁺) adds to the carbon atom that has more hydrogen atoms (the terminal C1). This produces the more stable secondary carbocation at C2, rather than the highly unstable primary carbocation that would form if the proton added to C2.[4] The nucleophile (Br⁻) then attacks the secondary carbocation, leading to the formation of 2-bromodecane as the major product. This regioselectivity is a cornerstone of alkene chemistry.[3]

Caption: Mechanism of Markovnikov addition of HBr to 1-decene.

Oligomerization and Polymerization: Building High-Value Macromolecules

The conversion of 1-decene monomers into dimers, trimers, and higher oligomers (polyalphaolefins or PAOs) is one of its most significant industrial applications, primarily for producing synthetic lubricants.[6] This transformation is achieved through various catalytic systems.

Cationic Oligomerization

This process is typically initiated by a Lewis acid (e.g., AlCl₃, BF₃) and a proton-donating co-catalyst like water.[6][7]

-

Mechanism:

-

Initiation: The Lewis acid and co-catalyst generate a strong protonic acid, which protonates the double bond of a 1-decene molecule to form a secondary decyl carbocation.

-

Propagation: The carbocation acts as a powerful electrophile, attacking the nucleophilic double bond of another 1-decene monomer. This process repeats, extending the polymer chain.

-

Isomerization & Termination: The propagating carbocation can undergo hydride shifts, leading to a highly branched structure in the final PAO product.[7] The chain terminates through proton elimination or chain transfer to a monomer.[7]

-

Ziegler-Natta Polymerization

Ziegler-Natta (Z-N) catalysts, typically heterogeneous systems based on titanium compounds (e.g., TiCl₄) on a magnesium chloride support and an organoaluminum co-catalyst (e.g., triethylaluminium), are used to produce poly(1-decene).[8][9]

-

Mechanism (Cossee-Arlman):

-

Activation: The organoaluminum co-catalyst alkylates the titanium center on the catalyst surface, creating an active site with a titanium-carbon bond.

-

Coordination: A 1-decene molecule coordinates to a vacant orbital on the titanium center.

-

Insertion: The coordinated double bond inserts into the existing titanium-alkyl bond. This migratory insertion step extends the polymer chain and regenerates the vacant orbital, allowing the next monomer to coordinate.[8]

-

This process is repeated thousands of times to build the final polymer chain. Z-N catalysts are renowned for their ability to produce stereoregular polymers from alpha-olefins like propylene, though with long-chain olefins like 1-decene, the resulting polymers are often atactic.[8][10]

Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Olefin Metathesis: Scrambling and Rebuilding C=C Bonds

Olefin metathesis is a powerful catalytic reaction that involves the cleavage and reformation of carbon-carbon double bonds. For 1-decene, this can be used for self-metathesis or cross-metathesis with other olefins. For example, ethenolysis (cross-metathesis with ethylene) of methyl oleate is a green chemistry route to produce 1-decene.[11]

-

Mechanism (Chauvin): The reaction is catalyzed by metal-carbene complexes (e.g., Grubbs' or Schrock catalysts) and proceeds through a metallacyclobutane intermediate.

-

[2+2] Cycloaddition: The alkene (1-decene) reacts with the metal-carbene catalyst in a [2+2] cycloaddition to form a four-membered metallacyclobutane ring.[12]

-

Retro [2+2] Cycloaddition: The metallacyclobutane intermediate fragments in a retro [2+2] cycloaddition. This can either regenerate the starting materials or produce a new alkene and a new metal-carbene complex.

-

Catalytic Cycle: The new metal-carbene reacts with another alkene molecule, continuing the catalytic cycle until equilibrium is reached.

-

Depending on the catalyst, isomerization of the double bond in 1-decene can compete with or precede the metathesis reaction.[12]

Caption: The Chauvin mechanism for olefin metathesis.

Hydroformylation (Oxo Process): Aldehyde Synthesis

Hydroformylation is a major industrial process that converts alkenes into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond.[13] The reaction requires carbon monoxide, hydrogen, and a transition metal catalyst, typically based on cobalt or rhodium.[13][14]

-

Mechanism (Heck-Breslow Cycle for Cobalt Catalyst):

-

Catalyst Activation: The cobalt precatalyst reacts with H₂ to form the active catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄).

-

CO Dissociation & Alkene Coordination: A CO ligand dissociates, and the 1-decene molecule coordinates to the cobalt center.

-

Hydride Migration (Insertion): The hydride ligand migrates to one of the olefinic carbons, and the cobalt binds to the other, forming a decyl-cobalt intermediate. This step determines the regioselectivity.

-

CO Insertion: A CO molecule inserts into the cobalt-decyl bond to form an acyl-cobalt complex.

-

Oxidative Addition & Reductive Elimination: H₂ adds to the acyl-cobalt complex, and the resulting aldehyde product is eliminated, regenerating the cobalt catalyst.[13]

-

For 1-decene, this reaction can produce two isomeric aldehydes: the linear undecanal and the branched 2-methyldecanal. The ratio of these products (l/b ratio) is highly dependent on the catalyst, ligands, and reaction conditions.[15][16] Rhodium catalysts with bulky phosphine ligands are often used to achieve high selectivity for the more valuable linear aldehyde.[15]

Oxidation Reactions: Introducing Oxygen Functionality

The electron-rich double bond of 1-decene is susceptible to attack by various oxidizing agents, leading to valuable oxygenated products.

Wacker-Tsuji Oxidation

This reaction oxidizes terminal alkenes to methyl ketones using a palladium(II) catalyst and a co-oxidant.[17][18] For 1-decene, the product is 2-decanone. Molecular oxygen is typically the ultimate oxidant, with a copper salt (e.g., CuCl₂) used to reoxidize the palladium catalyst in a catalytic cycle.[18][19]

-

Mechanism:

-

π-Complex Formation: 1-decene coordinates to the Pd(II) center.[17]

-

Nucleophilic Attack: A water molecule attacks the coordinated alkene. This attack occurs on the more substituted carbon (C2), consistent with Markovnikov regioselectivity, to form a hydroxy-palladium intermediate.[20]

-

β-Hydride Elimination: A β-hydride elimination step occurs, followed by tautomerization, to yield the 2-decanone product.

-

Catalyst Regeneration: The resulting Pd(0) is reoxidized to Pd(II) by Cu(II), and the Cu(I) is in turn reoxidized by O₂.[18]

-

While the classic Wacker process produces ketones, certain modified conditions can achieve anti-Markovnikov selectivity to produce aldehydes.[21]

Epoxidation

Epoxidation involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether called an epoxide (or oxirane).[22] 1-Decene is converted to 1,2-epoxydecane. A common laboratory reagent for this transformation is a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[23]

-

Mechanism: The reaction proceeds via a concerted "Butterfly" mechanism. The alkene's π-bond acts as the nucleophile, attacking the electrophilic outer oxygen of the peroxy acid. Simultaneously, several bonds are formed and broken in a single, cyclic transition state, transferring the oxygen atom to the alkene.[22][23] The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product.[24]

Radical Reactions

While many reactions of 1-decene are ionic, it can also participate in radical-mediated processes.

-

Anti-Markovnikov Addition of HBr: In the presence of radical initiators like peroxides, the addition of HBr to 1-decene proceeds via a radical chain mechanism. The regioselectivity is reversed compared to the ionic pathway, yielding 1-bromodecane as the major product. This occurs because the intermediate radical is formed at the more stable secondary position (C2), which results from the initial addition of the bromine radical to the terminal carbon (C1).

-

Atmospheric Reactions: In atmospheric chemistry, 1-decene can react with radicals like the nitrate radical (NO₃). The reaction proceeds primarily by the addition of the radical to the double bond, initiating a cascade of oxidation reactions that can contribute to the formation of secondary organic aerosols.[25][26] The initial addition overwhelmingly occurs at the terminal carbon.[26]

Quantitative Data and Experimental Protocols

Table 1: Representative Conditions for 1-Decene Transformations

| Reaction | Catalyst System | Conditions | Major Product(s) | Yield/Conversion | Reference(s) |

| Metathesis | Grubbs' 2nd Gen. Catalyst (C2) / Eugenol | 0°C, 40 min, 1% catalyst | 1-Decene | 78% Yield, 96% Conv. | [27] |

| Hydroformylation | Rh/Sulfoxantphos (aqueous biphasic) | Continuous process, >200 h | Undecanal (linear aldehyde) | >97% chemoselectivity | [15] |

| Oligomerization | HY Zeolite (microwave-assisted) | 483 K, 3 h | Dimers, Trimers (PAO) | 80% Conversion | [6] |

| Wacker Oxidation | PdCl₂(PhCN)₂, CuCl₂·2H₂O, AgNO₂ | O₂, DMF/H₂O | 2-Decanone | Up to 80% Yield | [17][21] |

Experimental Protocol 1: Wacker-Tsuji Oxidation of 1-Decene

This protocol is a representative example based on established procedures.[17]

Objective: To synthesize 2-decanone from 1-decene.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

1-Decene

-

N,N-Dimethylformamide (DMF)

-

Water

-

Oxygen (balloon or atmosphere)

-

Reaction flask, magnetic stirrer

Procedure:

-

Catalyst Preparation: To a round-bottom flask equipped with a magnetic stir bar, add PdCl₂ (1 mol%) and CuCl (1-2 equivalents).

-

Solvent Addition: Add a solvent mixture of DMF and water (typically a 7:1 ratio). Stir the mixture until the salts dissolve, which should result in a dark green or brown solution.

-

Reactant Addition: Add 1-decene (1 equivalent) to the reaction mixture.

-

Reaction Conditions: Seal the flask and ensure an oxygen atmosphere is present (e.g., by purging with O₂ and maintaining a balloon of O₂). Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: Upon completion, pour the reaction mixture into cold dilute HCl. Extract the product with an organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude 2-decanone can be purified by flash column chromatography or distillation.

Causality: The use of CuCl as a co-oxidant is critical for making the reaction catalytic in palladium.[19] The DMF/water solvent system is essential for dissolving both the inorganic catalyst salts and the nonpolar 1-decene substrate, allowing them to interact effectively.[19] Vigorous stirring is necessary to ensure efficient mass transfer of oxygen from the gas phase into the liquid phase to regenerate the Cu(II) species.

Experimental Protocol 2: Epoxidation of 1-Decene with m-CPBA

This protocol is a representative example based on standard laboratory procedures.[22][23]

Objective: To synthesize 1,2-epoxydecane from 1-decene.

Materials:

-

1-Decene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Separatory funnel, reaction flask

Procedure:

-

Setup: Dissolve 1-decene (1 equivalent) in DCM in an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (approx. 1.1 equivalents) in DCM. Add the m-CPBA solution dropwise to the stirred 1-decene solution over 15-20 minutes, maintaining the temperature below 5°C.

-

Reaction: Allow the reaction to stir in the ice bath and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed. The byproduct, meta-chlorobenzoic acid, may precipitate out of solution.

-

Workup: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acidic byproduct. Stir until CO₂ evolution ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional DCM.

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1,2-epoxydecane, which can be further purified if necessary.

Causality: The reaction is performed in a non-aqueous solvent like DCM to prevent the acid-catalyzed hydrolysis of the newly formed epoxide ring into a diol.[22] The dropwise addition at low temperature helps to control the exothermic nature of the reaction. The basic wash is crucial for removing the peroxy acid and its corresponding carboxylic acid byproduct, simplifying purification.

Conclusion

The reactivity of 1-decene is dominated by the chemistry of its terminal double bond. This functional group serves as a versatile handle for a wide range of transformations, from fundamental electrophilic additions to sophisticated, catalyst-driven processes like polymerization, metathesis, and hydroformylation. A thorough understanding of the mechanisms governing these reactions—be they ionic, organometallic, or radical in nature—is paramount for researchers and professionals seeking to harness 1-decene as a building block for advanced materials, lubricants, and fine chemicals. The ability to control factors such as regioselectivity, stereochemistry, and molecular weight by carefully choosing catalysts and reaction conditions is what makes the chemistry of 1-decene both a mature industrial science and a continuing area of active research.

References

-

SciSpace. Understanding the Hydro-metathesis Reaction of 1-decene by Using Well-defined Silica Supported W, Mo, Ta Carbene. Available at: [Link]

-

SHU Hengyi, et al. (2021). Process Optimization of Synthesis of 1-Decene by Olefin Metathesis of Methyl Oleate. Journal of the Chinese Cereals and Oils Association. Available at: [Link]

-

Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles. Alkene Metathesis Catalysis: A Key for Transformations of Unsaturated Plant Oils and Renewable Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. 1-Decene. PubChem Compound Database. Available at: [Link]

-

Chemistry LibreTexts. Wacker Oxidation. Available at: [Link]

-

Al-Sabagh, A. M., et al. (2021). Kinetic Study on Microwave-Assisted Oligomerization of 1-Decene over a HY Catalyst. Catalysts. Available at: [Link]

-

ResearchGate. Reaction mechanism of 1-decene polymerization catalyzed by zirconium chloride/TIBA/MAO catalytic system. Available at: [Link]

-

ResearchGate. Possible end‐group formation in 1‐decene oligomerization mechanism. Available at: [Link]

-

Wikipedia. Hydroformylation. Available at: [Link]

-

The Journal of Physical Chemistry A. Products and Mechanism of the Reaction of 1-Pentadecene with NO3 Radicals and the Effect of a −ONO2 Group on Alkoxy Radical Decomposition. Available at: [Link]

-

Preprints.org. Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. Available at: [Link]

-

ResearchGate. Oligomerization of 1-decene under the action of catalytic systems based on Al-aluminum activator-RCl and Al-RCl. Available at: [Link]

-

ACS Publications. Products and Mechanism of the Reaction of 1-Pentadecene with NO3 Radicals and the Effect of a −ONO2 Group on Alkoxy Radical Decomposition. Available at: [Link]

-

RSC Publishing. Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins. Available at: [Link]

- Google Patents. Aldehyde-selective wacker-type oxidation of unbiased alkenes.

-

Chem-Station International Edition. Wacker Oxidation. Available at: [Link]

-

ResearchGate. Hydroformylation of 1-decene and a subsequent transformation. Available at: [Link]

-

National Institutes of Health. Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene. Available at: [Link]

-

ResearchGate. Polymerization of 1‐decene with MgCl2‐supported Ziegler‐Natta catalyst systems. Effect of Lewis bases. Available at: [Link]

-

Chemistry LibreTexts. Electrophilic Addition Reactions of Alkenes. Available at: [Link]

-

Chemistry LibreTexts. Electrophilic Addition to Alkenes. Available at: [Link]

-

Chemistry LibreTexts. Epoxidation of Alkenes. Available at: [Link]

-

Taylor & Francis Online. 1-decene – Knowledge and References. Available at: [Link]

-

Wikipedia. Ziegler–Natta catalyst. Available at: [Link]

-

Chemistry LibreTexts. Oxidation of Alkenes - Epoxidation. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of epoxides. Available at: [Link]

-

Science Trove. Electrophilic addition to alkenes. Available at: [Link]

-

Wikipedia. Wacker process. Available at: [Link]

-

Chemistry LibreTexts. Oxidation of Alkenes - Epoxidation and Hydroxylation. Available at: [Link]

-

Wikipedia. Olefin metathesis. Available at: [Link]

-

Chemistry Steps. Electrophilic Addition Reactions of Alkenes. Available at: [Link]

-

Semantic Scholar. Synthesis and characterization of oligomer from 1-decene catalyzed by supported Ziegler–Natta catalyst. Available at: [Link]

-

Journal of the American Chemical Society. Kinetics and Mechanism of the Hydroformylation Reaction. The Effect of Olefin Structure on Rate. Available at: [Link]

-

YouTube. Epoxidation of Alkenes. Available at: [Link]

-

ResearchSpace@UKZN. METATHESIS OF 1-HEXENE OVER HETEROGENEOUS TUNGSTEN-BASED CATALYSTS. Available at: [Link]

-

BYJU'S. Electrophilic Addition Reactions Of Alkenes. Available at: [Link]

-

scienomics. Heterogeneous ziegler-natta catalysis for alkene polymerization. Available at: [Link]

-

ScienceDirect. Understanding the reaction kinetics of heterogeneous 1-hexene hydroformylation. Available at: [Link]

-

OUCI. Experimental and kinetic modeling studies on low-temperature oxidation of 1-decene in a jet-stirred reactor. Available at: [Link]

-

University of Rochester. Radical Reactions (Part 1). Available at: [Link]

-

Master Organic Chemistry. Summary: Three Key Families Of Alkene Reaction Mechanisms. Available at: [Link]

-

ResearchGate. Olefin product yields of the 1-decene cracking reaction vary with temperatures over H-ZSM-5. Available at: [Link]

-

ACS Omega. Reaction Pathway of 1-Decene Cracking to Produce Light Olefins over H-ZSM-5 at Ultrahigh Temperature. Available at: [Link]

-

Grand View Research. 1-Decene Industry Trends & Opportunities. Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. NAO Resources | Chevron Phillips Chemical [cpchem.com]

- 3. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 9. scienomics.com [scienomics.com]

- 10. researchgate.net [researchgate.net]

- 11. Alkene Metathesis Catalysis: A Key for Transformations of Unsaturated Plant Oils and Renewable Derivatives | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]

- 12. scispace.com [scispace.com]

- 13. Hydroformylation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 19. Wacker process - Wikipedia [en.wikipedia.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. US20140316149A1 - Aldehyde-selective wacker-type oxidation of unbiased alkenes - Google Patents [patents.google.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. journals.caf.ac.cn [journals.caf.ac.cn]

An In-Depth Technical Guide to the Thermophysical Properties of 1-Decene: Viscosity and Surface Tension

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decene (C10H20), an alpha-olefin, is a key intermediate in the synthesis of various industrial products, including plasticizers, epoxides, and synthetic lubricants.[1] Its utility in these applications is intrinsically linked to its thermophysical properties, which govern its behavior in processes such as fluid transport, heat exchange, and formulation stability. For researchers and professionals in drug development, understanding these properties is crucial for applications ranging from solvent selection in synthesis and purification to its potential use in novel formulation strategies.

This technical guide provides a focused examination of two critical thermophysical properties of 1-decene: viscosity and surface tension. By delving into the theoretical underpinnings, presenting available experimental data, and offering detailed methodologies for their measurement, this document aims to equip scientists with the foundational knowledge required for the effective application of 1-decene in their research and development endeavors.

Section 1: Viscosity of 1-Decene

Viscosity, a measure of a fluid's resistance to flow, is a fundamental property that dictates how 1-decene will behave in pumping, mixing, and coating applications. It arises from the internal friction between adjacent layers of the fluid as they move relative to one another. For a non-associated liquid like 1-decene, viscosity is primarily influenced by intermolecular forces (van der Waals forces) and molecular size and shape.

Temperature Dependence of Viscosity

The viscosity of liquids, including 1-decene, is highly dependent on temperature. As temperature increases, the kinetic energy of the molecules increases, which allows them to overcome the intermolecular forces more easily, resulting in a decrease in viscosity. This relationship is crucial for process design and control, as even minor temperature fluctuations can significantly alter fluid behavior.

The following table presents available experimental data for the dynamic viscosity of 1-decene at various temperatures.

| Temperature (°C) | Temperature (K) | Dynamic Viscosity (mPa·s or cP) |

| 4.4 | 277.6 | 0.969 |

| 10.0 | 283.2 | 0.895 |

| 15.6 | 288.8 | 0.829 |

| 21.1 | 294.3 | 0.771 |

| 26.7 | 299.9 | 0.718 |

| 32.2 | 305.4 | 0.671 |

| 37.8 | 311.0 | 0.628 |

| 43.3 | 316.5 | 0.590 |

| 48.9 | 322.1 | 0.555 |

| 54.4 | 327.6 | 0.523 |

Data sourced from CAMEO Chemicals[2]

Experimental Determination of Viscosity: Rotational Viscometry

For low-viscosity liquids such as 1-decene, a rotational viscometer is a suitable and accurate instrument for measuring dynamic viscosity. This method involves measuring the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.

The choice of a rotational viscometer is predicated on its ability to provide precise measurements for fluids with low resistance to flow. The key principle is the direct relationship between the viscous drag of the fluid on the spindle and the torque required to maintain a constant rotational speed. For a low-viscosity liquid like 1-decene, a viscometer with a sensitive torque sensor is essential. The selection of the spindle geometry and rotational speed is also critical to ensure laminar flow conditions, which are necessary for accurate viscosity determination. Turbulent flow can introduce errors by altering the relationship between shear stress and shear rate.

A robust experimental protocol for rotational viscometry incorporates self-validating steps. This includes performing measurements at multiple rotational speeds. For a Newtonian fluid like 1-decene, the calculated viscosity should be independent of the shear rate (rotational speed). If the measured viscosity changes with the rotational speed, it could indicate issues such as turbulent flow, instrument malfunction, or the presence of impurities. Additionally, regular calibration of the viscometer with a standard fluid of known viscosity is crucial for ensuring the accuracy of the measurements.

-

Instrument Preparation and Calibration:

-

Ensure the rotational viscometer is level and placed on a vibration-free surface.

-

Select an appropriate spindle and guard leg for low-viscosity liquids. The spindle geometry should be chosen to maximize the measured torque for better accuracy.

-

Calibrate the viscometer using a certified viscosity standard close to the expected viscosity of 1-decene.

-

-

Sample Preparation and Loading:

-

Ensure the 1-decene sample is free from air bubbles and particulate matter.

-